

## Why did Afegostat fail in clinical trials for Gaucher disease?

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Compound of Interest		
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# Afegostat for Gaucher Disease: A Technical Support Center

Welcome to the Technical Support Center for **Afegostat** (Plicera) Clinical Trials. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance regarding the clinical development of **Afegostat** for Gauger disease.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of **Afegostat** in Phase II clinical trials for Gaucher disease?

The development of **Afegostat** (also known as isofagomine or Plicera) was discontinued in 2009 after a Phase II clinical trial (NCT00446550) in treatment-naive adult patients with type 1 Gaucher disease failed to meet its primary efficacy endpoints.[1][2] While the drug was generally well-tolerated and did lead to an increase in the levels of the target enzyme, acid  $\beta$ -glucosidase (GCase), in white blood cells, this did not translate into clinically meaningful improvements for the majority of patients.[1][3] Specifically, only one out of eighteen patients who completed the study showed significant improvements in key markers of the disease.[1][3]

Q2: What was the proposed mechanism of action for Afegostat?







Afegostat is a pharmacological chaperone, an iminosugar designed to selectively bind to and stabilize the misfolded GCase enzyme in individuals with Gaucher disease.[2] This binding was intended to restore the correct conformation of the enzyme, thereby enhancing its activity and enabling the breakdown of the accumulated substrate, glucocerebroside.[2] In vitro studies had shown that Afegostat could increase the activity of the N370S mutant GCase, a common mutation in Gaucher disease, by approximately threefold.[2]

Q3: Were there any safety concerns with Afegostat in the clinical trials?

Based on the available information, **Afegostat** was generally well-tolerated in the Phase II studies.[1][3] No serious adverse events (SAEs) were reported in the pivotal Phase II trial.[1][3] In that study, only one of the nineteen enrolled subjects discontinued treatment due to an adverse event, which was reported as conjunctivitis-related symptoms.[1][3]

Q4: What were the key clinical trials for **Afegostat** in Gaucher disease?

The primary trial that led to the discontinuation of **Afegostat** was the Phase II study NCT00446550. Other Phase II trials included NCT00433147, which studied **Afegostat** in patients already receiving enzyme replacement therapy, and NCT00813865, a long-term extension study.[4][5][6]

### **Troubleshooting Guide for Experimental Research**

This guide addresses potential issues researchers might encounter when studying pharmacological chaperones for Gaucher disease, drawing lessons from the **Afegostat** trials.



Issue	Potential Cause	Troubleshooting/Considerati on
Increased enzyme activity in vitro does not translate to clinical efficacy.	The in vitro assay conditions may not accurately reflect the in vivo lysosomal environment. The high binding affinity of the chaperone at the low pH of the lysosome might inhibit the enzyme's catalytic activity on its natural substrate.	Characterize the chaperone's binding kinetics and activity across a range of pH levels, particularly the acidic environment of the lysosome. Evaluate the chaperone's effect on the enzyme's ability to process its natural substrate in cellular models.
Lack of clinically meaningful improvement despite increased enzyme levels.	The increase in enzyme level may not be sufficient to clear the accumulated substrate.  The distribution of the drug to affected tissues might be inadequate. The measured biomarker (enzyme level in white blood cells) may not be a good surrogate for clinical outcomes.	Conduct thorough dose-ranging studies to establish a clear dose-response relationship with clinical endpoints. Investigate the biodistribution of the compound to target organs like the spleen, liver, and bone marrow. Correlate changes in enzyme levels with established clinical markers of Gaucher disease (e.g., spleen and liver volume, hemoglobin, platelet counts).
Difficulty in assessing the efficacy of a chaperone in patients on ERT.	The effects of the pharmacological chaperone may be masked by the ongoing enzyme replacement therapy.	Design studies with appropriate washout periods or in treatment-naive patient populations to clearly delineate the effects of the chaperone.

## **Data from Clinical Trials**

While detailed quantitative data from the pivotal Phase II trial (NCT00446550) were not formally published in a peer-reviewed journal, a press release from Amicus Therapeutics on October 2,



2009, summarized the key outcomes.

Table 1: Summary of Efficacy Results from Phase II Study NCT00446550

Outcome Measure	Result
Number of Patients Completed	18 of 19 enrolled
Increase in GCase Levels in White Blood Cells	Observed in all enrolled patients[1]
Clinically Meaningful Improvements in Key Disease Measures	Observed in 1 of 18 patients who completed the study[1]

Key disease measures likely included spleen and liver volume, hemoglobin levels, and platelet counts, which are standard endpoints in Gaucher disease clinical trials.

Table 2: Dosing Regimens in Phase II Study NCT00446550

Dosage	Dosing Schedule
225 mg	Three days on / four days off[1]
225 mg	Seven days on / seven days off[1]

## **Experimental Protocols**

Detailed experimental protocols from the **Afegostat** clinical trials are not publicly available. However, based on standard practices for Gaucher disease clinical trials and related research, the following methodologies are likely to have been employed.

### Measurement of Glucocerebrosidase (GCase) Activity

A common method to measure GCase activity in white blood cells (leukocytes) involves a fluorometric assay using the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Principle: The GCase enzyme cleaves the 4-MUG substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The rate of 4-MU production is proportional to the GCase



activity.

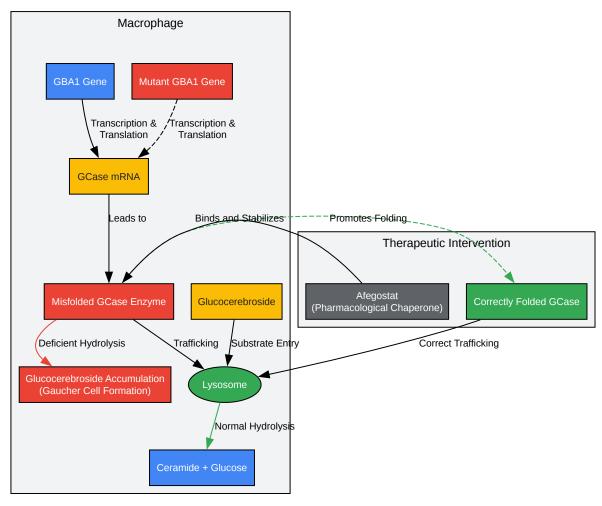
#### **Protocol Outline:**

- Sample Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or leukocytes from whole blood samples using density gradient centrifugation.
- Cell Lysis: Lyse the cells to release the lysosomal enzymes.
- Enzymatic Reaction: Incubate the cell lysate with the 4-MUG substrate in a buffer at an acidic pH (typically pH 5.2-5.4) to mimic the lysosomal environment.
- Reaction Termination: Stop the reaction after a defined period using a high pH buffer.
- Fluorescence Measurement: Measure the fluorescence of the liberated 4-MU using a fluorometer (excitation ~365 nm, emission ~445 nm).
- Data Analysis: Quantify GCase activity by comparing the fluorescence of the samples to a standard curve of 4-MU. Activity is typically expressed as nmol/hr/mg of protein.

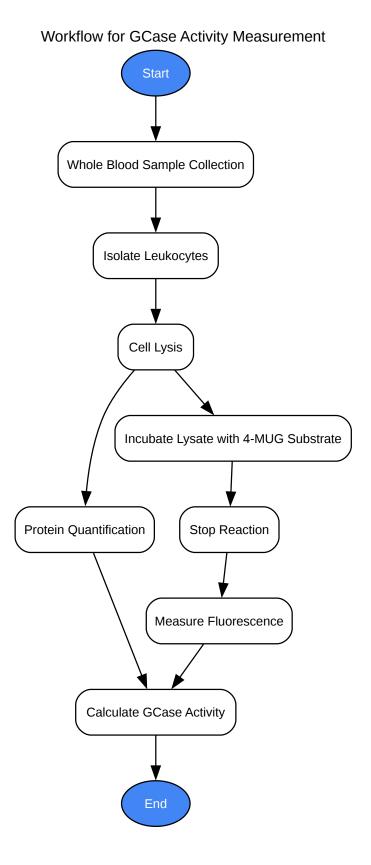
# Visualizations Signaling Pathway of Gaucher Disease



#### Pathophysiology of Gaucher Disease

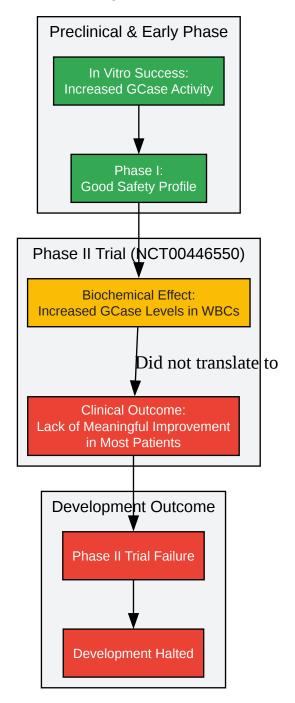








### Logical Flow of Afegostat's Clinical Trial Failure



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